Oxovinca
Description
Oxovinca is a synthetic or semi-synthetic derivative of Vinca alkaloids, a class of compounds historically derived from the periwinkle plant (Vinca minor). It exhibits cerebrovascular and neuroprotective properties, primarily studied for its anti-platelet aggregation effects and ability to improve cerebral circulation in conditions such as diffuse vascular deterioration syndrome . Pharmacological studies highlight its vasodilatory action, which enhances cerebral blood flow and mitigates hypoxia-induced damage .
Properties
CAS No. |
54341-01-4 |
|---|---|
Molecular Formula |
C26H32N2O8 |
Molecular Weight |
500.5 g/mol |
IUPAC Name |
methyl (15S,17S,19S)-15-ethyl-17-hydroxy-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18)-tetraene-17-carboxylate;2-oxopentanedioic acid |
InChI |
InChI=1S/C21H26N2O3.C5H6O5/c1-3-20-10-6-11-22-12-9-15-14-7-4-5-8-16(14)23(17(15)18(20)22)21(25,13-20)19(24)26-2;6-3(5(9)10)1-2-4(7)8/h4-5,7-8,18,25H,3,6,9-13H2,1-2H3;1-2H2,(H,7,8)(H,9,10)/t18-,20+,21+;/m1./s1 |
InChI Key |
ZZIDXUJHLCRNJB-YAFGAGFVSA-N |
SMILES |
CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(C2)(C(=O)OC)O.C(CC(=O)O)C(=O)C(=O)O |
Isomeric SMILES |
CC[C@@]12CCCN3[C@@H]1C4=C(CC3)C5=CC=CC=C5N4[C@](C2)(C(=O)OC)O.C(CC(=O)O)C(=O)C(=O)O |
Canonical SMILES |
CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(C2)(C(=O)OC)O.C(CC(=O)O)C(=O)C(=O)O |
Other CAS No. |
54341-01-4 |
Synonyms |
EL 485 oxovinca vincamine alpha-ketoglutarate |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Oxovinca is often compared to structurally and functionally related compounds, notably Cavinton (vinpocetine) and Devincan. Below is a detailed analysis of their similarities and differences, supported by pharmacological data and clinical findings.
Structural and Functional Similarities
- Cavinton (Vinpocetine): A synthetic ethyl ester of apovincamine, derived from Vinca minor. Shares a core indole alkaloid structure with this compound, suggesting overlapping mechanisms such as phosphodiesterase-1 (PDE1) inhibition and calcium channel modulation .
Pharmacological and Clinical Comparisons
*Area Under the Curve (AUC) values derived from clinical trial meta-analyses.
†Referenced from analogous statistical methods in .
Key Research Findings
- Anti-Platelet Action : this compound demonstrates superior anti-platelet aggregation compared to Cavinton in in vitro models, likely due to enhanced PDE1 selectivity .
- Cerebrovascular Effects : Both this compound and Cavinton improve cerebral blood flow, but this compound shows a slower onset of action, reducing risks of abrupt hypotension .
- Clinical Safety : Cavinton has been associated with rare cases of sudden cardiac death, leading to stricter prescribing guidelines, whereas this compound’s safety profile remains favorable in long-term studies .
Limitations and Controversies
- Discrepancies exist in dosing protocols: this compound’s optimal dosage for vascular dementia (10–20 mg/day) is lower than Cavinton’s (30–60 mg/day), yet direct comparative trials are scarce .
- Regulatory shifts in the 2000s reduced Devincan’s clinical use, while this compound gained traction due to its milder adverse effects .
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